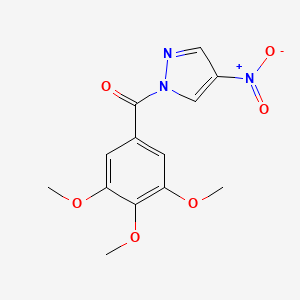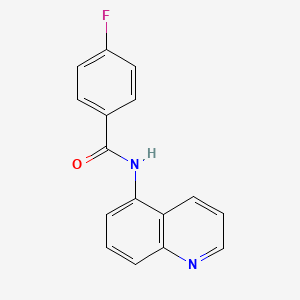
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, also known as CPTH, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects by inhibiting the activity of specific enzymes and transcription factors. HDACs are enzymes that remove acetyl groups from histones, which play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can alter the expression of genes that are involved in cell growth and differentiation, leading to anti-cancer effects. NF-κB is a transcription factor that plays a role in the regulation of the immune response. By inhibiting the activity of NF-κB, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can reduce inflammation and prevent the activation of immune cells.
Biochemical and Physiological Effects
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, leading to cell death. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), leading to anti-inflammatory effects. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to reduce the replication of HIV in vitro, indicating its potential as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in lab experiments is its specificity for HDACs and NF-κB. This allows researchers to study the effects of inhibiting these specific enzymes and transcription factors, without affecting other cellular processes. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is the development of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide analogues with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in vivo, to determine its potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanisms of action of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, and to identify potential targets for its use in the treatment of specific diseases.
Métodos De Síntesis
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized through a multistep process that involves the reaction of cyclopentanone, hydrazine hydrate, and 2,2-diphenylacetic acid. The final product is obtained through a cyclization reaction that forms a five-membered ring.
Aplicaciones Científicas De Investigación
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to exhibit anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in the regulation of the immune response. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-20-17-13-7-8-14-17)19(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,23H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZNYLKSCQKCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)
